1-Benzyl-6-fluoro-1H-benzotriazol-4-ol
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Overview
Description
1-Benzyl-6-fluoro-1H-benzotriazol-4-ol is a derivative of benzotriazole, a heterocyclic compound known for its diverse applications in medicinal chemistry and material sciences. Benzotriazole derivatives have been extensively studied for their biological activities, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative properties
Preparation Methods
The synthesis of 1-Benzyl-6-fluoro-1H-benzotriazol-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with benzotriazole, benzyl chloride, and a fluorinating agent.
Reaction Conditions: The benzotriazole is first reacted with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to form 1-benzylbenzotriazole.
Industrial Production: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields.
Chemical Reactions Analysis
1-Benzyl-6-fluoro-1H-benzotriazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-6-fluoro-1H-benzotriazol-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound exhibits significant biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: Due to its potential anticancer properties, this compound is investigated for its therapeutic applications in cancer treatment.
Mechanism of Action
The mechanism of action of 1-Benzyl-6-fluoro-1H-benzotriazol-4-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and receptors in biological systems through non-covalent interactions, such as hydrogen bonding and π–π stacking interactions.
Pathways Involved: It modulates the activity of key enzymes and signaling pathways involved in cell proliferation, apoptosis, and immune responses.
Comparison with Similar Compounds
1-Benzyl-6-fluoro-1H-benzotriazol-4-ol can be compared with other benzotriazole derivatives:
Similar Compounds: Compounds such as 1H-benzotriazole, 4,5,6,7-tetrabromo-1H-benzotriazole, and 1-aminobenzotriazole share similar structural features and reactivity.
Uniqueness: The presence of the benzyl and fluoro groups in this compound imparts unique chemical and biological properties, such as enhanced stability, reactivity, and biological activity.
Properties
IUPAC Name |
1-benzyl-6-fluorobenzotriazol-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O/c14-10-6-11-13(12(18)7-10)15-16-17(11)8-9-4-2-1-3-5-9/h1-7,18H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYDVOYFAFHNMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=CC(=C3)F)O)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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